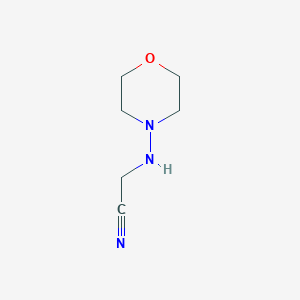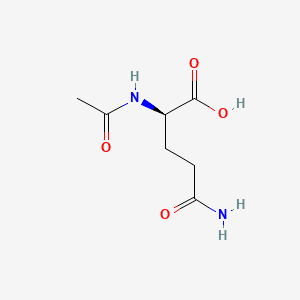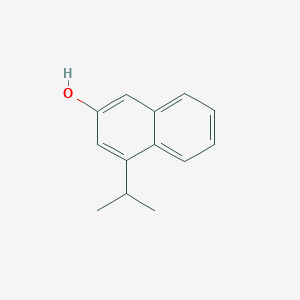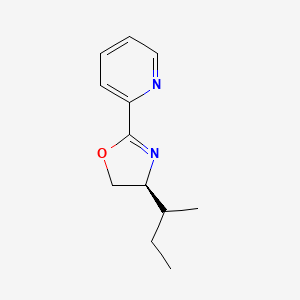
Tosyloxymethylphosphonic acid monoethyl ester
Descripción general
Descripción
Tosyloxymethylphosphonic acid monoethyl ester is a chemical compound with the molecular formula C10H15O6PS . It is a type of phosphinate, which are useful intermediates and biologically active compounds .
Synthesis Analysis
Phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions . Phosphonic acids can also be rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 15 hydrogen atoms, 6 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom .Chemical Reactions Analysis
The hydrolysis of phosphinates and phosphonates, such as this compound, is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored . Examples of acidic and alkaline hydrolysis, as well as the dealkylation of phosphinates and phosphonates, are summarized in a review .Aplicaciones Científicas De Investigación
Synthesis of Antiviral Drugs
A study developed a simple method for the synthesis of esters of tosyloxymethylphosphonic acid based on the adamantane series of alcohols and diethyl tosyloxymethyl phosphonate. These compounds, including di(adamantylalkyl) and di(adamantyloxyalkyl) tosyloxymethylphosphonates, are of interest as key components in the synthesis of nucleoside phosphonate class antiviral drugs (Reznikov, Skomorokhov, & Klimochkin, 2012).
Conducting Polymers
The synthesis of Poly(2-methoxyaniline-5-phosphonic acid monoethyl ester) (PMAPE) through oxidative polymerization represents the first example of conducting self-doped polymers with phosphonic acid monoester. This self-doping was demonstrated via UV–vis–NIR and ESR measurements, showcasing the material's potential in electrical conductivity applications (Amaya, Abe, Inada, & Hirao, 2014).
Polymerization and Material Synthesis
A study on the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors revealed the potential of using tosyloxymethylphosphonic acid monoethyl ester derivatives as intermediates in creating materials with desirable thermal and solubility properties (Yamanaka, Jikei, & Kakimoto, 2000).
Environmental Remediation
Research on monoethyl ester phosphate ligands demonstrated their operation from acidic solutions for environmental remediation, particularly in the removal of trivalent and divalent metal ions from waste streams. This showcases the utility of these compounds in creating ion-selective polymers required for environmental clean-up efforts (Alexandratos & Zhu, 2017).
Direcciones Futuras
Microwave irradiation has been investigated as a means to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates . This method dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective . This could be an important enhancement of the conventional BTMS method with significant advantages .
Mecanismo De Acción
Target of Action
Tosyloxymethylphosphonic acid monoethyl ester is a complex organic compound. Phosphonic esters, a group to which this compound belongs, are known to be important starting materials or intermediates in organic chemistry and can possess biological activity .
Mode of Action
It’s known that monoalkyl phosphonic derivatives, which are related compounds, can be converted to the corresponding dialkyl alkylphosphonates on reaction with alkyl halides in the presence of triethylamine . This suggests that this compound may interact with its targets through similar chemical reactions.
Result of Action
Phosphonic esters are known to be important starting materials or intermediates in organic chemistry and can possess biological activity , suggesting that this compound may have significant effects at the molecular and cellular level.
Análisis Bioquímico
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific studies are needed to elucidate the exact molecular mechanisms of Tosyloxymethylphosphonic acid monoethyl ester.
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels . Specific studies are needed to elucidate these potential effects.
Transport and Distribution
It could potentially interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
ethoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O6PS/c1-3-15-17(11,12)8-16-18(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIIAJPIMIDUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B3323120.png)

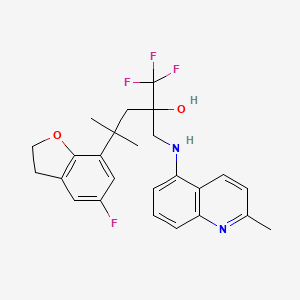
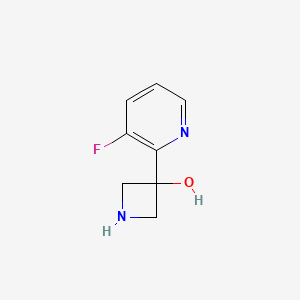
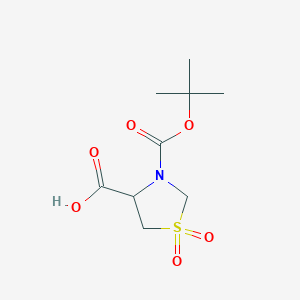


![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)
